3-Ethyl-2-imine Meloxicam-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-imine Meloxicam-d5 is a deuterated analogue of 3-Ethyl-2-imine Meloxicam, which is an impurity of Meloxicam. It is primarily used in proteomics research and other scientific studies. The molecular formula of this compound is C16H12D5N3O4S2, and it has a molecular weight of 384.48 .
Preparation Methods
The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the introduction of deuterium atoms into the molecular structure of 3-Ethyl-2-imine Meloxicam. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .
the general approach involves the use of advanced synthetic techniques and rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
3-Ethyl-2-imine Meloxicam-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-Ethyl-2-imine Meloxicam-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: It is used to study the environmental fate and transport of chemicals.
Clinical Diagnostics: It is used in the development of diagnostic assays and imaging techniques
Mechanism of Action
The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. Meloxicam inhibits prostaglandin synthetase (cyclooxygenase 1 and 2) enzymes, leading to a decreased synthesis of prostaglandins. Prostaglandins normally mediate painful inflammatory symptoms, so their inhibition results in analgesic and anti-inflammatory effects . The deuterated analogue, this compound, is used primarily for research purposes and may not have the same therapeutic effects as Meloxicam .
Comparison with Similar Compounds
3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated nature, which makes it useful for specific research applications. Similar compounds include:
3-Ethyl-2-imine Meloxicam: The non-deuterated analogue, which is an impurity of Meloxicam.
Meloxicam: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Other Deuterated Analogues: Compounds with similar structures but different isotopic labeling, used for various research purposes
These compounds share similar chemical structures and properties but differ in their specific applications and isotopic compositions.
Properties
Molecular Formula |
C16H17N3O4S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2 |
InChI Key |
OMOBKXDGWGHXMU-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Canonical SMILES |
CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.